4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one is a complex organic compound that features a combination of benzodiazole, pyrrolidinone, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boron reagents with halogenated precursors in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Benzimidazole Derivatives: Known for their antimicrobial and antiviral properties.
Pyrrolidine Derivatives: Used in drug discovery for their versatile scaffold.
Uniqueness
4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups, including a benzodiazole moiety and a pyrrolidinone ring. The presence of fluorine and ethylphenoxy substituents suggests possible interactions with biological targets.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F₁N₃O₂
- Molecular Weight : 323.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could function as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) such as GABA-A receptors.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Studies suggest that it may offer neuroprotection by modulating oxidative stress pathways and reducing neuronal apoptosis.
- Antidepressant Activity : Preliminary findings indicate potential antidepressant properties, possibly through serotonin receptor modulation.
Case Studies
-
Neuroprotection in Animal Models :
- A study evaluated the neuroprotective effects of the compound in a rat model of ischemic stroke. Results showed a significant reduction in infarct size and improvement in neurological scores compared to controls, suggesting its potential as a therapeutic agent for stroke management.
-
Antidepressant-like Effects :
- In a behavioral study using mice subjected to chronic stress, the compound demonstrated significant reductions in depressive-like behaviors. This effect was associated with increased levels of serotonin and norepinephrine in the brain.
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit specific enzymes such as phosphodiesterase (PDE), which is crucial for regulating intracellular signaling pathways. The IC50 values obtained were comparable to well-known PDE inhibitors.
In Vivo Studies
In vivo experiments have further validated the biological activity of this compound:
Study Type | Effect Observed | Model Used |
---|---|---|
Neuroprotection | Reduced infarct size | Rat ischemia model |
Antidepressant-like | Decreased immobility in forced swim test | Mouse chronic stress model |
Properties
IUPAC Name |
4-[1-[3-(4-ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-2-19-10-12-24(13-11-19)35-18-23(33)17-32-26-9-4-3-8-25(26)30-28(32)20-14-27(34)31(16-20)22-7-5-6-21(29)15-22/h3-13,15,20,23,33H,2,14,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNYQBGNUOXFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.